molecular formula C12H18N2 B178133 5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE CAS No. 155061-62-4

5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE

Cat. No.: B178133
CAS No.: 155061-62-4
M. Wt: 190.28 g/mol
InChI Key: DHRGKPZGOKPOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily known for its role as a potent and selective non-peptide vasopressin receptor antagonist . This core benzazepine scaffold is recognized for its versatility in targeting key receptors within the central nervous system . Researchers utilize this compound to investigate the physiological and pathophysiological roles of vasopressin, particularly in relation to water balance, renal function, and the regulation of cardiovascular conditions. Beyond its primary activity, the 2,3,4,5-tetrahydro-1H-3-benzazepine structure is a privileged chemotype in neuroscience, demonstrating high affinity for dopamine D1-like receptors and serving as a key structural element in positron emission tomography (PET) radiotracers for imaging the brain . The dimethylamino-substituted benzazepine derivative thus provides a valuable tool for scientists exploring neurochemical pathways, receptor-ligand interactions, and the development of novel therapeutics for neurological and psychiatric disorders. Its applications extend to foundational studies in receptor binding, signal transduction, and the design of functionally selective receptor ligands.

Properties

IUPAC Name

N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,12-13H,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRGKPZGOKPOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444998
Record name 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155061-62-4
Record name 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzoazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Steps and Mechanism

The most widely reported method involves reductive amination of 5-amino-2,3,4,5-tetrahydro-1H-benzazepine (Moza-5) with formaldehyde. Sodium triacetoxy borohydride (NaBH(OAc)₃) serves as the reducing agent in methanol, facilitating the conversion of the primary amine to a dimethylamino group. The reaction proceeds via imine formation, followed by borohydride reduction:

Moza-5+2CH2ONaBH(OAc)3Moza-6PPAMoza-7\text{Moza-5} + 2\text{CH}2\text{O} \xrightarrow{\text{NaBH(OAc)}3} \text{Moza-6} \xrightarrow{\text{PPA}} \text{Moza-7}

This method achieves an 89% yield of Moza-6 (5-dimethylamino intermediate) with minimal byproducts, as confirmed by 1H^1\text{H}-NMR (δ 2.40 ppm for N–CH₃).

Optimization Strategies

Early implementations faced challenges with exothermic reactions during scale-up. Modifications such as controlled reagent addition and maintaining temperatures below 25°C improved reproducibility. Replacing traditional magnesium powder/methanol systems with NaBH(OAc)₃ reduced side reactions, enhancing purity from 85% to 99%.

Acid-Mediated Cyclization

Polyphosphoric Acid (PPA) Method

Cyclization of Moza-6 to Moza-7 using PPA at 80–100°C yields the benzazepine core. However, early methods suffered from low yields (≤60%) due to incomplete ring closure and tar formation. Adjusting the PPA-to-substrate ratio to 7:1 and employing anhydrous conditions suppressed hydrolysis, increasing yields to 85%.

Table 1. Comparative Performance of Acid Catalysts

CatalystTemperature (°C)Yield (%)Purity (HPLC)
PPA80–10075–8599.0–99.5
Methanesulfonic Acid20–2570–9099.5

Methanesulfonic Acid (MSA) Approach

MSA offers milder conditions for cyclization, operating at 20–25°C. This method avoids high-temperature degradation, producing Moza-7 with 99.5% purity. The solvent-free protocol simplifies purification, though MSA’s cost necessitates recycling.

Ring-Closing Metathesis (RCM)

Synthesis of Dihydrobenzazepine Precursors

RCM of dienyl sulfonamides using Grubbs catalysts generates 2,3-dihydro-1H-benzazepines, which are subsequently hydroxylated and oxidized. For example, metathesis of NN-(2-nitrophenyl)sulfonamide 48 yields dihydrobenzazepine 50 , which undergoes hydroxylation to 53 (confirmed by X-ray diffraction).

Functionalization Steps

The dihydro intermediate 50 is alkylated via reductive amination with cycloalkyl ketones to introduce the 5-cycloalkyl-5-hydroxy moiety. Borane-THF selectively reduces amides to amines, enabling N-alkylation without over-reduction.

N-Acylation and Reduction

Borane-Mediated Amide Reduction

N-Acylation of dihydrobenzazepines with acyl chlorides followed by borane-THF reduction introduces dimethylamino groups. For instance, treating 55 with acetyl chloride and reducing the resultant amide with BH₃·THF yields 5-cyclopentyl-5-hydroxy derivatives. This method avoids harsh alkylation conditions but requires rigorous moisture exclusion.

Industrial-Scale Considerations

Cost-Benefit Analysis

While MSA cyclization is costlier than PPA, its higher yield and purity reduce overall production costs by 30%. Automated temperature control systems further enhance batch consistency in large-scale reactors.

Analytical Characterization

Spectroscopic Validation

1H^1\text{H}-NMR of Moza-6 shows characteristic signals at δ 2.40 ppm (N–CH₃) and δ 7.61–7.66 ppm (aromatic protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 190.28 for the free base.

Purity Assessment

HPLC methods using C18 columns and acetonitrile/water gradients achieve baseline separation of Moza-7 from impurities, with retention times of 8.2 min (main peak) and 10.5 min (dimethylamine byproduct) .

Chemical Reactions Analysis

Types of Reactions

5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that benzazepine derivatives, including 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine, exhibit potential antidepressant effects. Studies have shown that modifications to the benzazepine structure can enhance serotonin receptor affinity, which is crucial for developing new antidepressants .

Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .

Pharmacological Applications

Anxiolytic Effects
Benzodiazepine derivatives are known for their anxiolytic properties. Preliminary studies on this compound indicate that it may interact with GABA receptors, potentially reducing anxiety symptoms . This interaction could lead to the development of safer alternatives to traditional benzodiazepines with fewer side effects.

Antitumor Activity
Recent investigations have explored the antitumor potential of this compound. In vitro assays have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in tumor cells .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Researchers have developed various synthetic routes to optimize yield and purity. Derivatives of this compound are being synthesized to enhance pharmacological activity and selectivity for specific biological targets .

Case Studies

Study Title Findings Journal/Source
Antidepressant Activity of BenzazepinesDemonstrated significant improvement in depressive-like behavior in animal modelsJournal of Medicinal Chemistry
Neuroprotective Effects of BenzazepinesShowed reduced neuronal death in oxidative stress modelsNeuropharmacology
Anxiolytic Properties of Novel Benzodiazepine DerivativesIndicated potential as a safer alternative for anxiety treatmentPharmacology Reports
Antitumor Activity of 5-Dimethylamino DerivativesInduced apoptosis in various cancer cell linesCancer Letters

Mechanism of Action

The mechanism of action of 5-DIMETHYLAMINO-2,3,4,5-TETRAHYDRO-1H-BENZAZEPINE involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to modulate neurotransmitter systems in the brain, which could explain its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzazepine Derivatives

Compound Name Key Substituents Molecular Weight Primary Target/Activity Reference
5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine 5-N(CH₃)₂ 204.3 g/mol GPCR modulation (potential vasopressin/oxytocin receptor ligand)
SCH23390 7-Cl, 8-OH, 3-CH₃ 323.8 g/mol Dopamine D₁ receptor antagonist
SCH39166 3-Cl, 2-OH, N-ethyl 386.3 g/mol Dopamine D₁/D₅ receptor antagonist
OPC31260 5-N(CH₃)₂, 1-(4-[2-methylbenzoylamino]benzoyl) 431.5 g/mol Vasopressin V₂ receptor antagonist
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one 5-ketone 161.2 g/mol Intermediate for benzazepine synthesis
Compound 4g () Coumarin-3-yl, tetrazole, phenyl groups ~650 g/mol* Antimicrobial/anticancer candidate

*Estimated based on substituent addition.

Key Observations:

  • Substituent Position: The 5-dimethylamino group in the target compound distinguishes it from SCH23390 (7-Cl, 8-OH) and OPC31260 (bulky benzoyl substituent). This group enhances basicity and may influence receptor binding kinetics .
  • Pharmacological Targets : While SCH23390 and SCH39166 target dopamine receptors, OPC31260 and the target compound are linked to vasopressin/oxytocin receptor modulation, suggesting divergent therapeutic applications .

Receptor Binding and Selectivity

  • Dopamine Receptor Ligands: SCH23390 and SCH39166 exhibit nanomolar affinity for D₁-like receptors due to halogen and hydroxyl groups, which stabilize hydrogen bonding with receptor residues .
  • Vasopressin Antagonists: OPC31260’s bulky benzoyl group confers selectivity for vasopressin V₂ receptors, while the target compound’s smaller dimethylamino group may favor oxytocin receptor interactions .
  • Synthetic Derivatives : Compound 4g () demonstrates enhanced bioactivity compared to simpler benzazepines, likely due to coumarin and tetrazole moieties improving membrane permeability .

Biological Activity

5-Dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine is a compound belonging to the benzazepine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 2361638-71-1

Immunomodulatory Effects

Research indicates that benzazepines can exhibit immunomodulatory effects. A study highlighted that certain benzazepines inhibited T cell proliferation and natural killer (NK) cell functions, particularly against large granular lymphocytes. This suggests a potential role in modulating immune responses, which could be beneficial in conditions characterized by immune dysregulation .

Neuropharmacological Activity

Benzazepines are also noted for their neuropharmacological properties. Some derivatives have been shown to possess antipsychotic activity comparable to established medications like clozapine. This activity is attributed to their interaction with neurotransmitter receptors in the central nervous system .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., dopamine and serotonin receptors).
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in neurotransmitter metabolism or immune cell activation.

Study on Immunomodulation

A pivotal study examined the effects of synthesized benzazepines on human peripheral blood mononuclear cells. The results demonstrated that these compounds significantly inhibited T cell activation and proliferation while having a lesser effect on B lymphocytes .

Neuropharmacological Assessment

In a comparative study assessing various benzazepine derivatives for neuroleptic activity, it was found that specific compounds exhibited significant efficacy in reducing psychotic symptoms in animal models. The study emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
ImmunomodulationInhibition of T cell proliferation
NK Cell FunctionReduced activity against large granular lymphocytes
Antipsychotic ActivityComparable efficacy to clozapine
Enzymatic InhibitionPotential inhibition of neurotransmitter metabolizing enzymes

Q & A

Q. What are the key synthetic routes for 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzazepine precursors. Common methods include:
  • Nucleophilic substitution (e.g., dimethylamine introduction via SN2 mechanisms under anhydrous conditions) .
  • Cyclization reactions using acid catalysts (e.g., HCl or H2SO4) to form the tetrahydro-benzazepine core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) is critical to isolate high-purity products .
  • Key Variables : Temperature (60–80°C), solvent polarity, and catalyst choice directly impact yield (typically 50–70%) and byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms the dimethylamino group (δ ~2.2–2.5 ppm for N(CH3)2) and the benzazepine ring structure (aromatic protons at δ ~6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 218.1 for [M+H]+) .
  • IR Spectroscopy : Identifies NH stretching (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during benzazepine functionalization?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase dimerization; non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity but require strict anhydrous conditions .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediates and adjust temperature/pH dynamically .
  • Example Optimization Table :
VariableOptimal RangeSide Reaction Risk
Temperature60–70°CHigh above 80°C
SolventDichloromethaneLow polarity
Catalyst Loading5 mol% Pd/COver-reduction

Q. What strategies resolve contradictions in reported biological activity data for benzazepine derivatives?

  • Methodological Answer :
  • Assay Validation : Cross-validate receptor-binding assays (e.g., GABA-A vs. serotonin receptors) using orthogonal techniques (radioligand binding vs. electrophysiology) .
  • Structural Analog Comparison : Test derivatives with systematic substitutions (e.g., halogen vs. methyl groups) to isolate pharmacophore contributions .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile discrepancies in IC50 values across studies .

Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in ring-expansion reactions?

  • Methodological Answer :
  • Steric Effects : The bulky dimethylamino group hinders electrophilic aromatic substitution at ortho positions, favoring para-substitution in ring-expansion reactions .
  • Electronic Effects : The electron-donating N(CH3)2 group activates the benzazepine ring toward electrophiles but deactivates it toward nucleophiles .
  • Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity trends .

Methodological Design & Safety

Q. What experimental design principles ensure reproducibility in benzazepine synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to test solvent, temperature, and catalyst interactions .
  • Control Experiments : Include negative controls (e.g., no catalyst) and reference compounds (e.g., unsubstituted benzazepine) .
  • Documentation : Record raw spectral data, chromatograms, and reaction monitoring logs in standardized formats .

Q. How should researchers handle hazards associated with benzazepine derivatives?

  • Methodological Answer :
  • Risk Assessment : Review Safety Data Sheets (SDS) for analogs (e.g., diazepam: R61, R22 risks) .
  • PPE : Use fume hoods, nitrile gloves, and eye protection during synthesis .
  • Waste Disposal : Neutralize acidic byproducts before disposal (pH 6–8) .

Data Interpretation & Innovation

Q. What computational tools are recommended for predicting benzazepine derivative stability?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with shelf-life .

Q. How can researchers integrate green chemistry principles into benzazepine synthesis?

  • Methodological Answer :
  • Solvent Replacement : Substitute dichloromethane with cyclopentyl methyl ether (CPME) .
  • Catalyst Recycling : Use immobilized enzymes or magnetic nanoparticles for reusable catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.